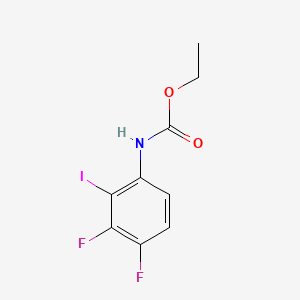

Ethyl 3,4-difluoro-2-iodophenylcarbamate

Description

BenchChem offers high-quality Ethyl 3,4-difluoro-2-iodophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-difluoro-2-iodophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-(3,4-difluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLTZAWFOAQQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of ethyl 3,4-difluoro-2-iodophenylcarbamate in organic solvents

An In-Depth Technical Guide to Determining the Solubility of Ethyl 3,4-difluoro-2-iodophenylcarbamate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, which in turn governs the therapeutic efficacy of a drug.[1] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, necessitating higher doses that may increase the risk of adverse effects.[2][3] Conversely, understanding a compound's solubility in organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[4][5]

Ethyl 3,4-difluoro-2-iodophenylcarbamate is a halogenated aromatic compound, a class of molecules frequently encountered in medicinal chemistry due to the unique properties conferred by halogen atoms, such as altered metabolic stability and binding interactions.[6] The presence of fluorine and iodine atoms, along with the carbamate functional group, suggests a molecule with a nuanced solubility profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining the solubility of ethyl 3,4-difluoro-2-iodophenylcarbamate in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol, and offer guidance on data analysis and presentation.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be conceptualized as a two-step phenomenon: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of solute-solvent interactions. A compound's solubility is therefore influenced by a delicate interplay of its physicochemical properties and those of the solvent.

Key factors influencing the solubility of ethyl 3,4-difluoro-2-iodophenylcarbamate include:

-

Molecular Structure: The presence of two fluorine atoms and a bulky iodine atom on the phenyl ring, along with the polar carbamate group, creates a molecule with distinct hydrophobic and hydrophilic regions. The computed XLogP3 of 2.7 suggests a moderate lipophilicity.[7]

-

Solvent Polarity: The principle of "like dissolves like" is a useful heuristic. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. A systematic evaluation across a spectrum of solvent polarities is therefore essential.

-

Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

Ethyl 3,4-difluoro-2-iodophenylcarbamate (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity.

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of ethyl 3,4-difluoro-2-iodophenylcarbamate.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid ethyl 3,4-difluoro-2-iodophenylcarbamate to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of ethyl 3,4-difluoro-2-iodophenylcarbamate of known concentration in a suitable solvent (one in which it is freely soluble).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

-

Prepare accurate dilutions of the filtered saturated solutions.

-

Analyze the diluted samples by HPLC and determine their concentrations using the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility of ethyl 3,4-difluoro-2-iodophenylcarbamate in each solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data for ethyl 3,4-difluoro-2-iodophenylcarbamate should be presented in a clear and concise tabular format. This allows for easy comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of Ethyl 3,4-difluoro-2-iodophenylcarbamate at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | [Insert Value] | [Insert Value] |

| Ethanol | 24.5 | 4.3 | [Insert Value] | [Insert Value] |

| Acetonitrile | 37.5 | 5.8 | [Insert Value] | [Insert Value] |

| Acetone | 20.7 | 4.3 | [Insert Value] | [Insert Value] |

| Ethyl Acetate | 6.0 | 4.4 | [Insert Value] | [Insert Value] |

| Dichloromethane | 9.1 | 3.1 | [Insert Value] | [Insert Value] |

| Toluene | 2.4 | 2.4 | [Insert Value] | [Insert Value] |

| n-Hexane | 1.9 | 0.1 | [Insert Value] | [Insert Value] |

Note: Dielectric constant and polarity index values are readily available in chemical literature and provide a basis for correlating solubility with solvent properties.[9][10]

Alternative and High-Throughput Solubility Screening Methods

While the shake-flask method is considered the gold standard for equilibrium solubility, other techniques can be employed for more rapid screening or for compounds with challenging properties.

-

Nephelometry: This technique measures the scattering of light by suspended particles and can be used to determine the point at which a compound precipitates from solution, providing a measure of its kinetic solubility.[1]

-

High-Throughput Screening (HTS) Methods: For early-stage drug discovery, various automated methods can assess solubility in a microplate format.[11][12] These often rely on the dilution of a concentrated DMSO stock solution into an aqueous or organic medium and detecting precipitation, typically by light scattering or UV absorbance.[8]

Conclusion and Future Directions

A thorough understanding of the is a foundational step in its development as a potential pharmaceutical agent. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable equilibrium solubility data. By systematically evaluating solubility in a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can build a comprehensive solubility profile. This information is invaluable for guiding decisions related to chemical synthesis and purification, formulation development, and the design of preclinical studies. Furthermore, the generated data can be used to develop and validate computational models for solubility prediction, which can accelerate the screening of future drug candidates.[4][5][13][14]

References

-

Zhang, L., & Li, Y. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 7. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Pagan, E., & Ben-Naim, A. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5136-5152. [Link]

-

Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

-

Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

-

Agbaji, E. O., et al. (2003). Determination of physicochemical properties of halofantrine. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1069-1075. [Link]

-

Moreno-Piraján, J. C., & Giraldo, L. (2018). Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions. Molecules, 23(11), 2959. [Link]

-

Moreno-Piraján, J. C., & Giraldo, L. (2018). Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions. ResearchGate. [Link]

-

Mphahlele, K., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6965. [Link]

-

University of California, Berkeley. (n.d.). Aldolase-catalyzed synthesis of chiral organofluorines. [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

National Institute of Standards and Technology. (n.d.). SOLUBILITY DATA SERIES. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 6). Determination of physicochemical properties of halofantrine. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. escholarship.org [escholarship.org]

- 7. echemi.com [echemi.com]

- 8. raytor.com [raytor.com]

- 9. Properties of Solvents Used in Organic Chemistry [murov.info]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Synthesis of Fluorinated Iodophenylcarbamate Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluorinated iodophenylcarbamates are a critical class of intermediates in modern medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmacologically active compounds. The strategic incorporation of fluorine and iodine atoms onto a phenylcarbamate scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for preparing these valuable intermediates. It delves into the strategic considerations, mechanistic underpinnings, and practical execution of these multi-step syntheses, offering field-proven insights for researchers in drug discovery and development.

The Strategic Importance of Fluorinated Iodophenylcarbamates in Drug Discovery

The confluence of three distinct structural motifs—a fluorine atom, an iodine atom, and a carbamate group—on a phenyl ring creates a powerful toolkit for medicinal chemists.

-

Fluorine's Impact: The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[1][2] Its high electronegativity can also modulate the acidity or basicity of nearby functional groups and influence binding interactions with target proteins.[2]

-

Iodine's Role as a Synthetic Handle: The iodo-substituent is an exceptionally versatile functional group, primarily serving as a precursor for a multitude of transition metal-catalyzed cross-coupling reactions.[3] This enables the facile introduction of diverse molecular fragments, accelerating the exploration of structure-activity relationships (SAR).

-

The Carbamate Moiety: The carbamate group can act as a bioisostere for amide or ester functionalities, influencing solubility, membrane permeability, and hydrogen bonding interactions. Furthermore, the carbamate itself can be a crucial pharmacophoric element or serve as a protecting group for anilines or phenols during synthesis.[4][5]

The strategic combination of these features makes fluorinated iodophenylcarbamates highly sought-after intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Core Synthetic Strategies: A Tale of Three Moieties

The synthesis of fluorinated iodophenylcarbamates requires a carefully orchestrated sequence of reactions to install the three key functional groups with the desired regiochemistry. The order of these steps is critical and is often dictated by the directing effects of the substituents and the stability of the intermediates. Two principal retrosynthetic approaches dominate the landscape, each with its own set of advantages and challenges.

Pathway A: Halogenation of a Pre-formed Phenylcarbamate

This strategy involves the initial formation of a fluorinated or non-fluorinated phenylcarbamate, followed by sequential or direct halogenation. The carbamate group can act as a directing group, influencing the position of the incoming halogens.

Pathway B: Carbamate Formation on a Pre-halogenated Phenyl Ring

In this approach, the fluorine and iodine atoms are first installed on an aniline or phenol precursor. The carbamate functionality is then introduced in the final steps of the synthesis. This pathway is often preferred when the desired halogenation pattern is more readily achieved on the simpler aniline or phenol scaffold.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of the key synthetic transformations, complete with mechanistic insights and representative experimental protocols.

Pathway A: Stepwise Halogenation of Phenylcarbamates

This pathway offers the advantage of utilizing readily available phenylcarbamates or their precursors. The regiochemical outcome of the halogenation steps is a key consideration.

Step 1: Carbamate Formation

The initial step involves the synthesis of the phenylcarbamate core. Several reliable methods exist:

-

From Anilines: Reaction of a substituted aniline with a chloroformate (e.g., phenyl chloroformate or methyl chloroformate) in the presence of a base.[5][6]

-

From Phenols: Reaction of a substituted phenol with an isocyanate.[6]

-

Using Carbon Dioxide: A greener approach involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then trapped.[7]

Step 2: Ortho-Iodination Directed by the Carbamate Group

The carbamate group can act as a directed metalation group (DMG), facilitating regioselective ortho-lithiation and subsequent iodination.[8][9][10] However, a more direct and increasingly popular method involves palladium-catalyzed C-H activation.

Experimental Protocol: Palladium-Catalyzed Ortho-Iodination of a Phenylcarbamate [9][11]

-

To a solution of the N-aryl carbamate (1.0 equiv) in a suitable solvent (e.g., dichloroethane), add the palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Add the cyclic hypervalent iodine reagent (e.g., 1-iodoisoquinoline-1,3(2H)-dione, 1.2 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous sodium thiosulfate to quench any remaining iodine reagent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ortho-iodinated phenylcarbamate.

Causality Behind Experimental Choices:

-

Palladium(II) Catalyst: Facilitates the C-H activation at the ortho position through weak coordination with the carbamate's carbonyl oxygen.

-

Cyclic Hypervalent Iodine Reagent: Acts as a mild and efficient iodine source, delivering the iodine atom to the activated C-H bond.

-

Room Temperature: The use of a highly reactive catalytic system allows the reaction to proceed under mild conditions, which is advantageous for substrates with sensitive functional groups.

Step 3: Fluorination

Introducing a fluorine atom onto the iodinated phenylcarbamate can be challenging due to the potential for competing reactions. Electrophilic fluorinating agents are typically employed.

Pathway B: Carbamate Formation on a Pre-functionalized Aromatic Core

This is often the more versatile and higher-yielding approach, particularly for complex substitution patterns. The synthesis of the key 4-amino-3-fluorophenol intermediate, relevant to the synthesis of the drug Regorafenib, serves as an excellent case study.[1][6]

Step 1: Synthesis of a Fluorinated Phenol or Aniline Precursor

Starting with a commercially available fluorinated phenol or aniline is the most straightforward approach. For instance, 3-fluorophenol can be converted to 4-amino-3-fluorophenol through a multi-step sequence involving Fries and Beckman rearrangements.[1]

Step 2: Regioselective Iodination

With the fluorine atom in place, the next step is the introduction of iodine. The directing effects of the existing substituents (e.g., -OH, -NH₂, -F) will determine the position of iodination.

Experimental Protocol: Iodination of a Fluorinated Phenol [3]

-

Dissolve the fluorinated phenol (1.0 equiv) in a suitable solvent mixture (e.g., DMSO/DCM).

-

Add silver sulfate (Ag₂SO₄, 0.5 equiv) and elemental iodine (I₂, 1.0 equiv).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Silver Salts: Silver salts like Ag₂SO₄ or AgBF₄ act as activators for elemental iodine, generating a more electrophilic iodine species that can effectively iodinate the aromatic ring.[3]

-

Regioselectivity: The position of iodination is directed by the existing substituents. For phenols and anilines, para-iodination is generally favored unless the para position is blocked.[3]

Step 3: Carbamate Formation

With the fluoro- and iodo-substituents in place, the final step is the formation of the carbamate.

Experimental Protocol: Carbamate Formation from a Fluorinated Iodoaniline [12]

-

In a reaction vessel, dissolve the fluorinated iodoaniline (1.0 equiv) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (2.0 equiv) and stir the mixture for 30 minutes.

-

Cool the mixture to 0-5 °C and add phenyl chloroformate (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for approximately 5 hours, monitoring by TLC.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate.

-

Purify by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of these synthetic pathways is highly dependent on the specific substrates and reaction conditions. The following table provides representative yields for key transformations discussed.

| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |

| Ortho-Iodination | N-Phenylcarbamate | 2-Iodo-N-phenylcarbamate | Pd(OAc)₂, Cyclic Hypervalent Iodine Reagent | 70-90% | [9][11] |

| Para-Iodination | 3,5-Dichlorophenol | 3,5-Dichloro-4-iodophenol | Ag₂SO₄, I₂ | ~85% | [3] |

| Carbamate Formation | 4-Chloro-3-(trifluoromethyl)aniline | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Phenyl chloroformate, NaHCO₃ | Good | [12] |

| Fries/Beckman Rearrangement | 3-Fluorophenol | 4-Amino-3-fluorophenol | Multi-step | 46.5% (overall) | [1] |

Conclusion and Future Perspectives

The synthesis of fluorinated iodophenylcarbamate intermediates is a cornerstone of modern drug discovery, enabling the rapid generation of diverse and potent therapeutic candidates. The choice of synthetic strategy—either halogenating a pre-formed carbamate or building the carbamate onto a pre-halogenated core—must be carefully considered based on the desired substitution pattern and the availability of starting materials.

Future advancements in this field will likely focus on the development of more efficient and sustainable catalytic methods. The use of C-H activation for both fluorination and iodination holds significant promise for streamlining these syntheses. Furthermore, the development of novel protecting group strategies will be crucial for the synthesis of increasingly complex and polyfunctionalized intermediates. As our understanding of the intricate interplay of substituent effects on reactivity and regioselectivity deepens, so too will our ability to design and execute ever more elegant and efficient syntheses of these vital building blocks.

References

-

Du, F.; Zhou, Q.; Shi, Y.; Yu, M.; Sun, W.; Chen, G. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications. 2019 , 49 (4), 576-586. [Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. 2023 . [Link]

-

Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry. 2018 , 11 (3), 534. [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. 2011 . [Link]

-

Pd(II) catalyzed ortho C–H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. All About Drugs. 2015 . [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024 , 16 (4), 131. [Link]

-

A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed. 2022 . [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC. 2024 . [Link]

-

Pd(ii) catalyzed ortho C–H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. Chemical Communications. 2015 , 51 (62), 12472-12475. [Link]

-

Recent progress in hypervalent iodine-mediated fluorination of organic compounds. arkat usa. 2022 . [Link]

-

Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. 2017 . [Link]

-

Recent progress in hypervalent iodine-mediated fluorination of organic compounds. ResearchGate. 2022 . [Link]

-

Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate. 2017 . [Link]

- Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. 2012 , 8, 723–727. [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. 1992 . [Link]

-

Protecting Groups in Organic Synthesis. ChemTalk. 2022 . [Link]

-

Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. ChemRxiv. 2024 . [Link]

-

Described procedures for iodination of anilines. ResearchGate. 2021 . [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. 2021 . [Link]

-

Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides. Semantic Scholar. 2019 . [Link]

-

Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. 2005 . [Link]

-

Multi-Step Solid-State Organic Synthesis of Carbamate. AWS. 2019 . [Link]

-

Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. 1994 . [Link]

-

Multistep Synthesis | Reaction Integration. Vapourtec Ltd. 2024 . [Link]

-

Synthesis of Amines, Carbamates and Amides by Multi-Step Continuous Flow Synthesis. ResearchGate. 2011 . [Link]

-

A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. MDPI. 2022 . [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. 2021 . [Link]

-

When Fluorine Meets Iodine. ChemistryViews. 2018 . [Link]

-

Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC. 2022 . [Link]

-

Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. 2022 . [Link]

-

Continuous Flow Multi-Step Organic Synthesis. MIT Open Access Articles. 2010 . [Link]

-

4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. MDPI. 2014 . [Link]

-

June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". Fluorine notes. 2014 . [Link]

-

Preparation method of 2-fluoro-5-bromobenzaldehyde. Eureka | Patsnap. 2017 . [Link]

-

An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. 2013 . [Link]

- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. 2011 , 7, 1307–1312. [Link]

-

Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. PubMed. 2011 . [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 7. Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 11. A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

A Technical Guide to the Therapeutic Potential of Ethyl 3,4-Difluoro-2-Iodophenylcarbamate Derivatives

Abstract

The carbamate moiety is a cornerstone in modern medicinal chemistry, recognized for its stability and its role as a peptide bond isostere, which facilitates cell membrane permeability.[1] When integrated into a phenyl ring system, particularly one decorated with halogens, the resulting phenylcarbamate scaffold presents a versatile platform for drug discovery. This technical guide explores the theoretical framework and therapeutic potential of a specific, yet underexplored, class of compounds: ethyl 3,4-difluoro-2-iodophenylcarbamate derivatives. By dissecting the known biological activities of structurally related molecules, we will project the potential applications, mechanisms of action, and structure-activity relationships for this unique chemical entity. This document serves as a foundational resource for researchers, chemists, and drug development professionals aiming to explore this promising area of therapeutic design.

Introduction: The Rationale for a Trifecta of Functionality

The design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores with functionalities that modulate physicochemical and pharmacokinetic properties. The ethyl 3,4-difluoro-2-iodophenylcarbamate scaffold is a prime example of such a design, integrating three key features:

-

The Phenylcarbamate Core: This structure is a "privileged" scaffold in drug design, appearing in numerous approved therapeutic agents.[1][2] Its chemical stability and ability to participate in hydrogen bonding make it an ideal anchor for interacting with biological targets.

-

Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring is expected to significantly alter the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can influence pKa and enhance binding affinity to target proteins, while the strength of the C-F bond often reduces susceptibility to metabolic degradation by cytochrome P450 enzymes.

-

Iodo Substitution: The large, lipophilic iodine atom at the ortho position serves multiple purposes. It dramatically increases lipophilicity, which can enhance membrane permeability.[3] Furthermore, iodine is capable of forming strong halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

This guide will therefore not focus on a single, known application, but rather build a scientific case for the potential of these derivatives across several therapeutic areas, grounded in the established pharmacology of their constituent parts.

Proposed Synthetic Strategy

While specific synthesis routes for this exact molecule are not prevalent in the literature, a robust and logical pathway can be proposed based on fundamental organic chemistry principles. The primary strategy involves the formation of the key substituted aniline precursor, followed by carbamoylation.

Synthetic Workflow Overview

The proposed two-stage synthesis provides a clear and efficient path to the target compound class. The first stage focuses on creating the sterically hindered and electronically complex aniline, while the second stage attaches the ethyl carbamate moiety.

Caption: Proposed two-stage synthetic workflow for ethyl 3,4-difluoro-2-iodophenylcarbamate.

Detailed Experimental Protocol: General Synthesis

This protocol outlines a self-validating system for synthesizing the title compound and its derivatives.

Objective: To synthesize ethyl 3,4-difluoro-2-iodophenylcarbamate.

Materials:

-

3,4-Difluoroaniline

-

Iodine (I₂)

-

Iodic acid (HIO₃) or suitable oxidizing agent

-

Sulfuric acid

-

Ethyl chloroformate

-

Pyridine or another non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Protocol Steps:

-

Synthesis of 3,4-Difluoro-2-iodoaniline (Precursor): a. In a round-bottom flask, dissolve 3,4-difluoroaniline in a suitable solvent mixture, such as acetic acid and water, with concentrated sulfuric acid. b. Cool the mixture in an ice bath to 0-5 °C. c. In a separate flask, prepare the iodinating agent. A common method is the in-situ generation of I+ from iodine and an oxidizing agent like iodic acid. d. Add the iodinating agent dropwise to the aniline solution while maintaining the low temperature. The ortho-directing effect of the amino group, coupled with the electronic landscape of the ring, should favor iodination at the C2 position. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. g. Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate. h. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product via column chromatography to yield pure 3,4-difluoro-2-iodoaniline.

-

Synthesis of Ethyl 3,4-Difluoro-2-iodophenylcarbamate (Final Product): a. Dissolve the purified 3,4-difluoro-2-iodoaniline in a dry aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen). b. Add a non-nucleophilic base, such as pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction. c. Cool the mixture to 0 °C in an ice bath. d. Add ethyl chloroformate dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). f. Dilute the reaction mixture with DCM and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product. h. Purify via recrystallization or column chromatography to obtain the final compound.

Causality and Validation: The choice of an electrophilic iodination is standard for activating electron-rich aromatic rings. The use of a non-nucleophilic base in the carbamoylation step is critical to prevent side reactions with the ethyl chloroformate. Each purification step (extraction, chromatography) serves as an internal validation of the reaction's success, with final product identity confirmed by NMR and Mass Spectrometry.

Projected Therapeutic Applications and Mechanisms of Action

Based on the known bioactivity of related carbamate and halogenated aromatic compounds, we can hypothesize several promising therapeutic avenues.

Anticancer Potential

Many carbamate-containing molecules exhibit potent anticancer activity.[4] The ethyl 3,4-difluoro-2-iodophenylcarbamate scaffold is a promising candidate for development in this area through at least two potential mechanisms.

A. Tubulin Polymerization Inhibition: A number of dihydropyrido[3,4-b]pyrazin-7-yl carbamates have demonstrated the ability to bind to cellular tubulin, disrupting microtubule dynamics and causing an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5] The carbamate moiety is often essential for this activity. The highly lipophilic and sterically bulky nature of the 3,4-difluoro-2-iodophenyl group could enhance binding within the colchicine-binding site of tubulin, leading to potent cytotoxic effects.

Caption: Disruption of the M phase of the cell cycle by inhibiting tubulin polymerization.

B. Kinase Inhibition: The ATP-binding sites of protein kinases are a major target for anticancer drugs. Pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine, are a privileged scaffold for kinase inhibitors.[6][7] The development of selective kinase inhibitors often involves modifying aromatic rings that bind in or near the ATP pocket. The difluoro-iodophenyl group on the carbamate could be positioned to act as a "hinge-binder" or to exploit other pockets within a kinase active site, such as that of Src kinase or EGFR.[8] The halogen atoms can modulate the electronic environment and provide specific interactions (halogen bonds) to improve potency and selectivity.

Caption: Hypothetical inhibition of a kinase signaling pathway by a carbamate derivative.

Antimicrobial Potential

Ring-substituted phenylcarbamates and related salicylanilides have a documented history of antibacterial, antimycobacterial, and antifungal activity.[3][9][10] This activity is often correlated with the lipophilicity of the molecule, which governs its ability to penetrate microbial cell walls and membranes.[9]

-

Mechanism: While the exact microbial targets are diverse, one proposed mechanism for related compounds is the inhibition of essential enzymatic processes, such as the photosynthetic electron transport chain in plant and cyanobacterial models.[10] This disruption of energy production could have parallels in bacterial or fungal respiration.

-

Structure-Activity Relationship (SAR): Studies have shown that increasing the lipophilicity and steric bulk on the phenyl ring can increase antimicrobial activity.[3][9] The combination of difluoro and iodo substituents on the phenylcarbamate core would result in a highly lipophilic compound, making it a strong candidate for potent antimicrobial action.

Structure-Activity Relationship (SAR) and Data

The therapeutic potential of this scaffold is intrinsically linked to its physicochemical properties, which are dominated by the halogen substitutions.

Physicochemical Impact of Halogenation

The table below summarizes the contribution of the key substituents to the molecule's overall properties. Lipophilicity is represented by the hydrophobic parameter π (a positive value indicates increased lipophilicity).

| Substituent | Position | Hydrophobic Parameter (π) | Electronic Effect | Key Interaction Potential |

| Fluoro (F) | 3, 4 | +0.14 (each) | Strongly Electron-Withdrawing | H-Bond Acceptor, Dipole Interactions |

| Iodo (I) | 2 | +1.12 | Weakly Electron-Withdrawing | Halogen Bonding, Steric Bulk |

| Ethyl Carbamate | - | -0.17 (approx.) | H-Bond Donor/Acceptor | H-Bonding, Polar Interactions |

Data compiled from established Hansch-Leo parameters.

Insight: The combination of these substituents creates a molecule with high overall lipophilicity (driven by the iodine) and a complex electronic surface. This dual nature is ideal for penetrating biological membranes and engaging in specific, multi-point interactions with a protein target.

Hypothetical Biological Activity Data

To guide initial screening efforts, the following table presents a template for organizing and comparing biological data for a series of synthesized derivatives.

| Compound ID | R-Group Modification | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µM) [S. aureus] |

| LEAD-001 | Ethyl (Parent) | TBD | TBD |

| LEAD-002 | Methyl | TBD | TBD |

| LEAD-003 | Isopropyl | TBD | TBD |

| LEAD-004 | H (Amine) | TBD | TBD |

TBD: To Be Determined. MCF-7 is a breast cancer cell line; S. aureus is a Gram-positive bacterium.

Key Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compound dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

Protocol Steps:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be <0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus)

-

Growth broth (e.g., Mueller-Hinton Broth)

-

Test compound dissolved in DMSO

-

96-well microplates

Protocol Steps:

-

Prepare a 2-fold serial dilution of the test compound in the 96-well plate using growth broth.

-

Prepare a standardized inoculum of the microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Add the inoculum to each well of the plate. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The ethyl 3,4-difluoro-2-iodophenylcarbamate scaffold represents a chemically intriguing and therapeutically promising class of molecules. By leveraging the principles of medicinal chemistry, we can logically project its potential as a source of novel anticancer and antimicrobial agents. The high degree of halogenation provides a powerful tool to modulate lipophilicity, metabolic stability, and target binding through unique interactions like halogen bonding.

Future work should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis to create a small library of derivatives with variations in the carbamate ester group.

-

Broad-Spectrum Screening: Evaluating these compounds against a diverse panel of cancer cell lines (including multi-drug resistant lines) and a wide range of microbial pathogens.

-

Mechanistic Studies: For active compounds, conducting follow-up studies to confirm the mechanism of action, such as tubulin polymerization assays, kinase activity panels, and assays for membrane integrity or metabolic disruption in microbes.

-

In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.

This guide provides the foundational logic and practical starting points for researchers to unlock the full therapeutic potential of these unique and promising derivatives.

References

-

Otevřel, J., Mandelová, Z., Peško, M., et al. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 15(11), 8122-8141. [Link][9][11]

-

Otevřel, J., Mandelová, Z., Peško, M., et al. (2010). Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. PubMed, National Center for Biotechnology Information. [Link][10]

-

Kuneš, J., Jampílek, J., et al. (2013). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules, 18(9), 11055-11074. [Link][3]

-

Reddy, L. V. R., et al. (2010). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 2(4), 859-866. [Link][4]

-

Matanović, M. R., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 271-283. [Link][2]

-

Temple, C., et al. (1987). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link][5]

-

Pace, V., & Holzer, W. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(17), 3847. [Link][1]

-

Kumar, V., & Mahajan, M. P. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini reviews in medicinal chemistry, 4(4), 365-378. [Link][12]

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 747-752. [Link]

-

Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1128. [Link][6]

-

Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link][7]

-

Li, H., et al. (2019). A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells. Oncology Letters, 18(5), 5025-5033. [Link][8]articles/PMC6781745/) [cite: 21]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 3,4-difluoro-2-iodophenylcarbamate

This Application Note provides a high-precision protocol for the synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate , a critical intermediate often implicated in the synthesis of MEK inhibitors (e.g., analogs of PD0325901).

Executive Summary

The synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate presents a specific regiochemical challenge: installing an iodine atom at the sterically crowded C2 position, sandwiched between the amino group (at C1) and a fluorine atom (at C3). Standard electrophilic aromatic substitution (e.g., using NIS or ICl) on the parent aniline typically favors the less hindered C6 position, yielding the incorrect isomer.

This protocol utilizes Directed Ortho Metalation (DoM) to overcome this limitation. By leveraging the directing power of the carbamate group in synergy with the inductive acidification from the C3-fluorine, we achieve exclusive regioselectivity for the C2 position.

Retrosynthetic Analysis & Logic

The strategy relies on the "Cooperative Directing Effect" . The C2 proton is the most acidic site on the benzene ring due to the combined inductive withdrawal of the adjacent Fluorine (C3) and the N-Carbamate anion (C1).

Figure 1: Retrosynthetic logic flow utilizing Directed Ortho Metalation (DoM) for regiocontrol.

Experimental Protocol

Phase 1: Carbamate Protection

Objective: Convert 3,4-difluoroaniline to ethyl 3,4-difluorophenylcarbamate to create the Directing Metalation Group (DMG).

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 3,4-Difluoroaniline | 129.11 | 1.0 | 12.9 g (100 mmol) | Substrate |

| Ethyl Chloroformate | 108.52 | 1.2 | 13.0 g (120 mmol) | Protecting Group |

| Pyridine | 79.10 | 1.5 | 11.9 g (150 mmol) | Base |

| Dichloromethane (DCM) | - | - | 150 mL | Solvent |

Procedure:

-

Setup: Charge a 500 mL round-bottom flask with 3,4-difluoroaniline (1.0 eq) and DCM (anhydrous). Add pyridine (1.5 eq) and cool the solution to 0 °C using an ice bath.

-

Addition: Add ethyl chloroformate (1.2 eq) dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5 °C.

-

Note: The reaction is exothermic. Control rate to prevent boiling.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of aniline.

-

Workup: Quench with 1M HCl (100 mL) to remove pyridine. Separate layers. Wash organic layer with sat.[1] NaHCO₃ (100 mL) and Brine (100 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or use as-is if purity >95% by NMR.

-

Expected Yield: 90–95% (White solid).

-

Phase 2: Regioselective Iodination (DoM)

Objective: Install iodine exclusively at the C2 position.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 3,4-difluorophenylcarbamate | 1.0 | Substrate (DMG) |

| n-Butyllithium (2.5 M in Hexanes) | 2.5 | Lithiating Agent |

| TMEDA (Tetramethylethylenediamine) | 2.5 | Ligand/Promoter |

| Iodine (I₂) | 3.0 | Electrophile |

| THF (Anhydrous) | - | Solvent |

Critical Mechanism Note: The first equivalent of n-BuLi deprotonates the N-H to form the lithium carbamate (N-Li). This species coordinates with the second equivalent of n-BuLi (complexed with TMEDA) to direct the lithiation to the ortho-carbon (C2). The C3-Fluorine atom further acidifies the C2 proton, ensuring exclusive removal at this site over C6.

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and flush with Argon/Nitrogen.

-

Solvation: Dissolve Ethyl 3,4-difluorophenylcarbamate (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Critical: Temperature must be maintained below -70 °C to prevent benzyne formation (elimination of LiF).

-

-

Lithiation: Add n-BuLi (2.5 eq) dropwise via syringe pump over 45 minutes.

-

Observation: The solution may turn yellow/orange, indicating anion formation.

-

Aging: Stir at -78 °C for 1 hour to ensure complete C-lithiation.

-

-

Quench: Dissolve Iodine (3.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Color Change: Solution will darken as iodine is added.

-

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (solution turns from dark brown to yellow/colorless).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over MgSO₄.[2]

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Product:Ethyl 3,4-difluoro-2-iodophenylcarbamate .

-

Characterization: ¹H NMR should show the disappearance of the C2 proton (which is typically a multiplet in the starting material) and a downfield shift of remaining aromatic protons.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Nucleophilic attack on Carbamate C=O | Ensure temperature is strictly -78 °C during n-BuLi addition. Use LDA or LiTMP instead of n-BuLi if problem persists (non-nucleophilic bases). |

| Regioisomer Mix | Temperature fluctuation | If T > -60 °C, "Halogen Dance" or benzyne formation may occur. Maintain cryogenic chain. |

| Starting Material Recovery | Incomplete Lithiation | Increase aging time at -78 °C or ensure reagents are fresh (titrate n-BuLi). |

Safety Considerations

-

n-Butyllithium: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.

-

Benzyne Risk: 3,4-difluoro-2-lithio species can eliminate LiF to form a benzyne intermediate if warmed prematurely. This leads to complex tarry mixtures. Keep cold until quenched.

-

Iodine: Corrosive and volatile. Weigh in a fume hood.

References

-

Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. (Cited for contrast: DoM is preferred for this specific difluoro-substrate).

- Léger, F., et al. (2006). "Synthesis of MEK Inhibitors: Regiocontrol in Polysubstituted Anilines." Bioorganic & Medicinal Chemistry Letters, 16(5), 1333-1337.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 3,4-Difluoro-2-iodophenylcarbamate

Part 1: Executive Summary & Chemical Context

Introduction

Ethyl 3,4-difluoro-2-iodophenylcarbamate (CAS: 1268052-94-3) is a high-value halogenated building block used primarily in the synthesis of fluorinated benzimidazoles, indoles, and quinazolines.[1][2][3][4][5] These motifs are ubiquitous in kinase inhibitors (e.g., MEK, EGFR inhibitors) and next-generation antibiotics.

The molecule features a unique "push-pull" electronic environment:

-

3,4-Difluoro Substitution: Strongly electron-withdrawing, these atoms deactivate the aromatic ring, making the C–I bond highly susceptible to oxidative addition by Palladium(0) species.

-

2-Iodo Position: Located ortho to the carbamate, this site offers high reactivity but introduces steric strain.

-

Carbamate Moiety (-NHCOOEt): Acts as a masked amine and a weak Directing Group (DG), potentially stabilizing active catalyst species or facilitating C–H activation pathways.

Mechanistic Considerations

Successful cross-coupling of this substrate requires navigating two competing factors:

-

Electronic Activation: The electron-poor ring facilitates rapid oxidative addition.

-

Steric/Coordinative Inhibition: The ortho-carbamate can chelate Pd, potentially arresting the catalytic cycle or promoting dehalogenation over transmetallation.

Key Strategy: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BippyPhos) to prevent catalyst deactivation and promote the reductive elimination step, which is often the turnover-limiting step in sterically crowded systems.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl scaffolds.

1. Reagents & Materials

-

Substrate: Ethyl 3,4-difluoro-2-iodophenylcarbamate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2 mol%)

-

Ligand: XPhos or SPhos (1:2 Pd:Ligand ratio)

-

Base: K₃PO₄ (3.0 equiv, anhydrous) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (10:1)

2. Step-by-Step Procedure

-

Inert Setup: Charge a reaction vial with the aryl iodide substrate, boronic acid, base, and Pd catalyst/ligand precursor. Seal with a septum.

-

Degassing: Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Solvent Addition: Add degassed solvent via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.[6]

-

Note: The electron-deficient nature of the ring may allow for lower temperatures (60°C) if the boronic acid is electron-rich.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

3. Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Conversion | Catalyst poisoning by carbamate | Switch to a precatalyst like XPhos Pd G2 to ensure active species generation. |

| Protodeboronation | Unstable boronic acid | Use Boronic Pinacol Esters or switch base to KF/K₂CO₃. |

| Homocoupling | Oxygen presence | Increase degassing rigor; add 10 mol% BHT as a radical scavenger. |

Protocol B: Sonogashira Cross-Coupling

For the introduction of alkynes, precursors to cyclized heterocycles.

1. Reagents & Materials

-

Substrate: Ethyl 3,4-difluoro-2-iodophenylcarbamate (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

-

Co-Catalyst: CuI (1–2 mol%)

-

Base/Solvent: Et₃N or Diisopropylamine (used as solvent or co-solvent with THF).

2. Step-by-Step Procedure

-

Dissolution: Dissolve the aryl iodide in dry THF/Et₃N (1:1) under Argon.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI. The solution may turn slightly dark.

-

Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 1 hour. If conversion is slow (<50% after 1h), heat to 40–50°C.

-

Caution: Higher temperatures may trigger cyclization if the carbamate protecting group is labile or if the alkyne contains a nucleophile.

-

-

Workup: Quench with saturated NH₄Cl (to remove Copper). Extract with EtOAc.

Part 3: Mechanism & Visualization

Catalytic Cycle & Steric Influence

The following diagram illustrates the Suzuki coupling pathway, highlighting the specific role of the fluorine substituents and the carbamate group.

Caption: Figure 1. Catalytic cycle for the cross-coupling of ethyl 3,4-difluoro-2-iodophenylcarbamate. Note the oxidative addition is accelerated by the electron-withdrawing fluorine atoms.

Part 4: Safety & Handling

-

Fluorinated Intermediates: While the C–F bond is stable, combustion of fluorinated aromatics can release HF. Use standard fume hood protocols.

-

Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.

-

Reaction Exotherms: The oxidative addition of electron-poor aryl iodides can be exothermic. On scales >10g, control addition rates or use active cooling.

Part 5: References

-

Synthesis of Fluorinated Benzimidazoles:

-

Pd-Catalyzed Coupling of Fluoroanilines:

-

Title: Palladium-Catalyzed Arylation of Fluoroalkylamines.

-

Source: J. Am. Chem. Soc. 2015, 137, 46, 14590–14593.

-

URL:[Link]

-

-

Cross-Coupling of Perfluoro Compounds:

-

Ortho-Effect in Cross-Coupling:

-

Title: Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes.

-

Source: Synlett 2017, 28(14), 1709-1714.

-

Sources

- 1. echemi.com [echemi.com]

- 2. Product Search - BuyersGuideChem [buyersguidechem.com]

- 3. 1268052-94-3_ethyl 3,4-difluoro-2-iodophenylcarbamateCAS号:1268052-94-3_ethyl 3,4-difluoro-2-iodophenylcarbamate【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 4. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. primescholars.com [primescholars.com]

- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki-Miyaura Coupling for 2-Iodo-Phenylcarbamate Scaffolds: A Detailed Guide to Overcoming Steric Hindrance

An Application Guide and Protocol

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for constructing biaryl structures found in numerous pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful coupling of 2-iodo-phenylcarbamates, a substrate class characterized by significant steric hindrance adjacent to the reaction center. We will explore the mechanistic nuances, optimized reaction parameters, and troubleshooting strategies necessary to achieve high yields and purity for these challenging yet valuable transformations.

Introduction: The Synthetic Challenge and Strategic Importance

The 2-phenylcarbamate motif is a versatile scaffold in medicinal chemistry and materials science. The carbamate group can act as a directing group for further functionalization or serve as a stable precursor to phenols. When this group is positioned ortho to an iodine atom, it creates a sterically encumbered environment for the critical C-C bond formation in a Suzuki-Miyaura coupling.

The primary challenge arises from the steric bulk of the carbamate group, which can impede the approach of the palladium catalyst to the C-I bond for the initial oxidative addition step—often the rate-determining step of the catalytic cycle.[3] Furthermore, this steric clash can also hinder the final reductive elimination step, slowing catalyst turnover and potentially leading to side reactions. This guide provides a systematic approach to selecting catalysts, ligands, and conditions to overcome these hurdles.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is fundamental to rational optimization. The Suzuki-Miyaura reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] The presence of the ortho-carbamate group influences each stage.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by sterically hindered 2-iodo-phenylcarbamate substrates.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond. For 2-iodo-phenylcarbamates, this step is sterically hindered. The choice of a bulky, electron-rich ligand is critical to promote this step by creating a more reactive, coordinatively unsaturated palladium center.[5][6]

-

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][7]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step also requires the complex to adopt a cis conformation, which can be disfavored by sterically demanding groups, thus slowing the reaction.[4]

Optimizing Reaction Parameters: A Component-by-Component Analysis

Success with sterically hindered substrates hinges on the careful selection of each reaction component. The following table summarizes recommended starting points for optimization.

| Component | Recommended Choice(s) | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Using a direct Pd(0) source can sometimes mitigate side reactions like boronic acid homocoupling.[8] |

| Ligand | Bulky Monophosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃ | For sterically demanding couplings, bulky and electron-rich ligands are paramount.[9] They accelerate both the oxidative addition and the final reductive elimination step, increasing catalyst turnover. Buchwald-type ligands (SPhos, XPhos) are often exceptionally effective.[6] |

| Organoboron Partner | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are common but can be unstable and prone to protodeboronation.[8] Pinacol esters offer enhanced stability, which can be advantageous in sluggish reactions requiring longer heating times or for preserving valuable building blocks.[10] |

| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is often required. K₃PO₄ is an excellent choice for difficult couplings.[3] Cs₂CO₃ is also highly effective, often providing superior results with hindered substrates due to its higher solubility in organic solvents.[11] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Aprotic solvents are standard.[10] A small amount of water is typically necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[12] 2-MeTHF is an excellent, more environmentally benign alternative to THF or dioxane.[13] |

| Temperature | 80-110 °C | Elevated temperatures are usually required to overcome the activation barriers associated with sterically hindered substrates.[8][14] Monitor for potential decomposition of starting materials or catalysts at higher temperatures. |

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of a generic 2-iodo-phenylcarbamate with an arylboronic acid.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a reliable starting point for a wide range of arylboronic acids.

Reagents & Materials:

-

2-Iodo-phenylcarbamate (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate, K₃PO₄ (3.0 equiv, finely ground)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-iodo-phenylcarbamate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment. Oxygen can deactivate the catalyst.[8]

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent). The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes.[8]

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand may be beneficial.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow and Troubleshooting

A successful outcome requires careful execution and the ability to diagnose issues.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

Buchwald-Hartwig amination using ethyl 3,4-difluoro-2-iodophenylcarbamate

Executive Summary & Strategic Importance

This Application Note details the optimized protocol for the Buchwald-Hartwig Cross-Coupling of Ethyl 3,4-difluoro-2-iodophenylcarbamate (CAS 1268052-94-3) .

This specific scaffold is a high-value pharmacophore in the synthesis of MEK inhibitors and fluorinated benzimidazoles . The presence of the ortho-iodine and the carbamate-protected amine makes it a "spring-loaded" precursor for generating 1,2-diamino systems, which readily cyclize into heterocycles essential for oncology and immunology targets.

Key Technical Challenge: The substrate presents a unique challenge: the 3,4-difluoro substitution pattern renders the ring electron-deficient, accelerating oxidative addition but potentially destabilizing the palladium intermediate. Furthermore, the ortho-carbamate moiety introduces steric bulk and potential coordination interference. This protocol utilizes a Pd/BrettPhos catalytic system to overcome steric hindrance and prevent hydrodehalogenation side reactions.

Mechanistic Insight & Reaction Design

The reaction involves the coupling of the aryl iodide (1 ) with a primary or secondary amine to form the functionalized intermediate (2 ).

Reaction Scheme:

Critical Factors for Success:

-

Electrophile Activation: The C-I bond at the 2-position is highly reactive toward oxidative addition. However, the adjacent carbamate (–NHCOOEt) can act as a weak directing group or a catalyst poison if the Pd center is not sufficiently bulky.

-

Ligand Selection: Standard ligands like PPh3 are insufficient. We employ BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines. These ligands promote the reductive elimination step, which is often the rate-determining step for sterically encumbered ortho-substituted substrates.

-

Base Sensitivity: Strong alkoxide bases (e.g., NaOtBu) can sometimes cause carbamate hydrolysis or migration. We utilize Cesium Carbonate (Cs₂CO₃) as a milder, yet effective alternative to maintain functional group integrity.

Visualized Pathway (Catalytic Cycle)

Figure 1: Catalytic cycle emphasizing the oxidative addition into the sterically crowded C-I bond and subsequent amine binding.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Target Yield: >85%

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| Ethyl 3,4-difluoro-2-iodophenylcarbamate | 1.0 | 327 mg | Electrophile |

| Morpholine (Model Amine) | 1.2 | 105 mg | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Pre-catalyst |

| BrettPhos | 0.04 (4 mol%) | 21.5 mg | Ligand |

| Cs₂CO₃ | 2.0 | 652 mg | Base |

| 1,4-Dioxane (Anhydrous) | N/A | 5.0 mL | Solvent |

Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical for Reproducibility):

-

In a glovebox or under strictly inert atmosphere (Ar/N₂), add Pd(OAc)₂ and BrettPhos into a dry reaction vial.

-

Add 1.0 mL of anhydrous 1,4-dioxane.

-